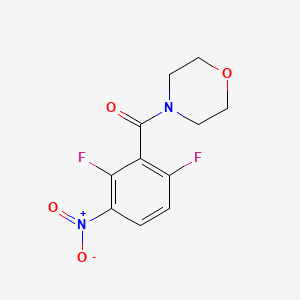

(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-difluoro-3-nitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O4/c12-7-1-2-8(15(17)18)10(13)9(7)11(16)14-3-5-19-6-4-14/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZCXYNWMQWJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone chemical structure

Executive Summary

(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone is a critical intermediate scaffold in the synthesis of next-generation kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. Its structural value lies in the 2,6-difluoro substitution pattern , which provides metabolic stability by blocking ortho-oxidation sites, and the morpholine amide , which enhances aqueous solubility and hydrogen-bond acceptor capability.

This guide details the synthesis, structural properties, and downstream applications of this compound, moving beyond basic characterization to actionable synthetic workflows.

Structural Analysis & Physicochemical Properties

The Fluorine Effect

The 2,6-difluoro motif is not merely decorative; it is a functional "metabolic shield."

-

Metabolic Blocking: The fluorine atoms at positions 2 and 6 prevent oxidative metabolism (hydroxylation) at the most reactive sites on the phenyl ring.

-

Conformational Lock: The steric bulk of the fluorine atoms forces the amide bond (methanone linkage) out of planarity with the phenyl ring. This "atropisomer-like" twist is often exploited in drug design to fit into specific hydrophobic pockets of kinases (e.g., PI3K

).

Physicochemical Data

| Property | Value | Rationale |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 272.21 g/mol | Fragment-like space (<300 MW) |

| LogP (Predicted) | ~1.2 - 1.5 | Ideal for CNS/Cell permeability |

| H-Bond Acceptors | 5 (Nitro + Morpholine O/N + Carbonyl) | High receptor interaction potential |

| H-Bond Donors | 0 | Improves membrane permeability |

Synthetic Protocols

The synthesis of this compound is achieved via the amidation of 2,6-difluoro-3-nitrobenzoic acid (CAS 83141-10-0). Two protocols are provided: Method A (Scalable/Industrial) and Method B (High Precision/Medicinal Chemistry).

Method A: Acid Chloride Activation (Scalable)

Best for gram-to-kilogram scale synthesis where cost efficiency is paramount.

Reagents:

-

Starting Material: 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq)

-

Activator: Thionyl Chloride (

) (3.0 eq) or Oxalyl Chloride ( -

Nucleophile: Morpholine (1.1 eq)

-

Base: Triethylamine (

) (2.5 eq) -

Solvent: Dichloromethane (DCM) or Toluene

Protocol:

-

Activation: Dissolve 2,6-difluoro-3-nitrobenzoic acid in anhydrous DCM. Add catalytic DMF (2 drops).

-

Chlorination: Add

dropwise at 0°C. Reflux for 2 hours until gas evolution ( -

Concentration: Evaporate solvent and excess

under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not isolate; use immediately. -

Coupling: Re-dissolve the acid chloride in DCM. Cool to 0°C.[1]

-

Addition: Add a mixture of Morpholine and

in DCM dropwise over 30 minutes. Exothermic reaction - maintain T < 10°C. -

Workup: Stir at Room Temperature (RT) for 4 hours. Wash with 1N HCl (to remove excess morpholine), then Sat.

, then Brine. Dry over

Method B: HATU Coupling (High Purity)

Best for milligram-scale library generation or when avoiding acidic conditions.

Protocol:

-

Dissolve 2,6-difluoro-3-nitrobenzoic acid (1.0 eq) in DMF (0.2 M).

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to activate the acid.

-

Add Morpholine (1.2 eq).

-

Stir at RT for 2-4 hours. Monitor by LC-MS.[3]

-

Purification: Dilute with EtOAc, wash with

(5% aq) to remove DMF. Flash chromatography (Hexane/EtOAc).

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis and the critical downstream "Pivot Step" (Nitro Reduction) utilized in drug discovery.

Caption: Synthesis pathway from the benzoic acid precursor to the target amide and subsequent reduction to the aniline pharmacophore.

Downstream Application: The "Pivot" Step

The nitro compound described here is rarely the final drug. It is almost exclusively an intermediate destined for reduction to the aniline ((3-amino-2,6-difluorophenyl)(morpholino)methanone).

Why Reduce?

The resulting aniline is a "privileged" nucleophile used to form:

-

Ureas: By reacting with isocyanates (common in Raf/MEK inhibitors).

-

Pyrimidines: By Buchwald-Hartwig coupling to chloropyrimidines (common in PI3K/mTOR inhibitors).

Reduction Protocol (Self-Validating):

-

Reagents: Target Nitro Compound, 10% Pd/C (10 wt%), Methanol.

-

Procedure: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 4-6 hours.

-

Validation: The disappearance of the Nitro peak (~1530

IR) and appearance of the Amine peak (Broad singlet, ~3400

Analytical Characterization (Expected Data)

When validating the structure of this compound, look for these specific signals:

| Technique | Signal | Interpretation |

| 1H NMR | Morpholine ring protons (distinct from solvent). | |

| 1H NMR | Aromatic protons. Note the splitting pattern due to F-H coupling ( | |

| 19F NMR | Two distinct signals | Confirming the 2,6-difluoro substitution (non-equivalent if rotation is slow). |

| LC-MS | [M+H]+ = 273.2 | Positive mode ionization. |

| IR | ~1640 | Amide Carbonyl (C=O) stretch. |

| IR | ~1350 & 1530 | Nitro ( |

Safety & Handling

-

Acid Chlorides: If using Method A, thionyl chloride is corrosive and releases HCl gas. Use a scrubber or efficient fume hood.

-

Nitro Compounds: While this specific intermediate is stable, nitroaromatics can be energetic. Avoid heating crude residues to dryness above 100°C.

-

Skin Contact: Morpholine is a secondary amine and can be absorbed through the skin; use nitrile gloves.

References

Sources

Molecular weight and formula of (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone

[1][2]

Part 1: Physicochemical Identity & Core Profile[1][2]

This section establishes the definitive chemical identity of the compound. As a key intermediate, it bridges the reactivity of electron-deficient aromatics with the pharmacokinetic solubility benefits of the morpholine moiety.[2]

| Property | Specification |

| IUPAC Name | (2,6-Difluoro-3-nitrophenyl)(morpholin-4-yl)methanone |

| Molecular Formula | C₁₁H₁₀F₂N₂O₄ |

| Molecular Weight | 272.21 g/mol |

| Monoisotopic Mass | 272.0609 Da |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water.[1][2] |

| LogP (Predicted) | ~1.1 (Moderate lipophilicity, suitable for CNS penetration models) |

| Key Precursor | 2,6-Difluoro-3-nitrobenzoic acid (CAS: 83141-10-0 ) |

Part 2: Synthetic Architecture

Expert Insight: The synthesis of this amide requires careful control of temperature. The electron-withdrawing nature of the nitro and fluoro groups makes the acid chloride intermediate highly reactive but also prone to hydrolysis if moisture is present.[2]

Protocol: Acyl Chloride Activation Route

This is the preferred industrial route for scale-up due to cost-efficiency compared to peptide coupling agents.[1][2]

Reagents:

-

Starting Material: 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq)[1][2]

-

Reagent: Thionyl Chloride (

) (3.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)[3] -

Nucleophile: Morpholine (1.1 eq)

-

Base: Triethylamine (TEA) or DIPEA (2.0 eq)[3]

-

Solvent: Dichloromethane (DCM) (anhydrous)[3]

Step-by-Step Methodology:

-

Activation: Dissolve 2,6-Difluoro-3-nitrobenzoic acid in anhydrous DCM under

atmosphere. Add catalytic DMF (2-3 drops). -

Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Concentration: Evaporate solvent and excess reagent in vacuo to yield the crude acid chloride (yellow oil/solid). Do not purify.

-

Coupling: Redissolve the residue in fresh anhydrous DCM. Cool to 0°C.

-

Addition: Add a mixture of Morpholine and TEA in DCM dropwise. The reaction is exothermic; maintain T < 5°C to prevent side reactions at the fluorine positions.

-

Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove excess morpholine), saturated

, and brine.[3] Dry over -

Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, Hex/EtOAc gradient).

Part 3: Reactivity & Structural Logic

The value of this molecule lies in its "Functionalizable Core." It is not a dead-end product but a branch point for diversity-oriented synthesis.[1][2]

Mechanistic Pathways

-

Lability: The phenyl ring is highly electron-deficient due to the ortho-fluorines and the meta-nitro group.[2] The fluorine at position 2 (between the carbonyl and nitro) is sterically crowded but electronically activated.[3] The fluorine at position 6 is also labile.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Nitro Reduction: The nitro group serves as a "masked" amine. Reduction yields an aniline which can cyclize with the amide carbonyl (under specific conditions) or react with other electrophiles to form benzimidazoles.[3]

Caption: Logical flow showing the scaffold's utility in generating kinase inhibitor cores via reduction or nucleophilic substitution.[3]

Part 4: Applications in Drug Discovery

This scaffold is a pharmacophore analog frequently observed in PI3K (Phosphoinositide 3-kinase) and mTOR inhibitor development.

-

Morpholine Role: The morpholine oxygen often functions as a hydrogen bond acceptor, interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Val851 in PI3K

).[4] -

Fluorine Role:

-

Metabolic Stability: Blocks oxidative metabolism at the phenyl ring.

-

Binding Affinity: Modulates the pKa of the aniline (post-reduction) and influences the torsion angle of the amide bond relative to the ring, locking the conformation for better receptor fit.[3]

-

Case Study Context:

While specific proprietary intermediates vary, this structure is homologous to intermediates used in the synthesis of GSK2636771 (a PI3K

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 302629: 2,6-Difluoro-3-nitrobenzoic acid. Retrieved from [Link]

- Wipf, P., & Lim, S. (2010).Synthesis of Morpholine-Based Kinase Inhibitors. In Handbook of Anticancer Drug Development. (General reference for morpholine amide utility in kinase chemistry).

Sources

- 1. CAS#:72950-51-7 | 2,2-difluoro-4,6-dimethyl-5-nitro-2H-1l3,3,2l4-dioxaborinine | Chemsrc [chemsrc.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,6-Difluoro-3-nitrobenzoyl Morpholine: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 2,6-Difluoro-3-nitrobenzoyl morpholine, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the core chemical identity, a detailed synthetic protocol, anticipated physicochemical properties, and its potential as a valuable scaffold in medicinal chemistry. The synthesis and handling of this compound require strict adherence to safety protocols, which are also outlined herein.

Core Molecular Identity: The SMILES String

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 2,6-Difluoro-3-nitrobenzoyl morpholine is a crucial piece of data for cheminformatic analysis and molecular modeling. It is derived from the constituent parts: the 2,6-difluoro-3-nitrobenzoic acid moiety and the morpholine ring, connected via an amide linkage.

Canonical SMILES: O=C(N1CCOCC1)C2=C(F)C(=CC=C2F)=O

This string precisely describes the atomic connectivity of the molecule, providing a universally recognized format for its representation in chemical databases and software.

Synthesis of 2,6-Difluoro-3-nitrobenzoyl Morpholine: A Step-by-Step Protocol

The synthesis of 2,6-Difluoro-3-nitrobenzoyl morpholine is most effectively achieved through a two-step process. The first step involves the conversion of 2,6-difluoro-3-nitrobenzoic acid to its more reactive acyl chloride derivative. The second step is the nucleophilic acyl substitution reaction of the acyl chloride with morpholine to form the final amide product. This is a variation of the well-established Schotten-Baumann reaction.[1][][3]

Step 1: Synthesis of 2,6-Difluoro-3-nitrobenzoyl Chloride

The initial activation of the carboxylic acid is paramount for a successful amidation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3]

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluoro-3-nitrobenzoic acid (1.0 eq).

-

Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq).

-

A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

The reaction mixture is then gently heated to reflux (approximately 79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude 2,6-difluoro-3-nitrobenzoyl chloride, a pale yellow liquid or low-melting solid, is typically used in the next step without further purification.

Step 2: Amidation with Morpholine

The highly reactive acyl chloride readily undergoes nucleophilic attack by the secondary amine of the morpholine ring to form the stable amide bond.[1][][4]

Experimental Protocol:

-

In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base is crucial to neutralize the HCl byproduct generated during the reaction.[]

-

The flask is cooled in an ice bath to 0 °C.

-

The crude 2,6-difluoro-3-nitrobenzoyl chloride, dissolved in a minimal amount of the same anhydrous solvent, is added dropwise to the cooled morpholine solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-6 hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude 2,6-Difluoro-3-nitrobenzoyl morpholine can be achieved by recrystallization or column chromatography on silica gel.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for 2,6-Difluoro-3-nitrobenzoyl morpholine.

Physicochemical Properties and Rationale for Drug Design

The unique combination of the fluoronitrobenzoyl moiety and the morpholine ring in 2,6-Difluoro-3-nitrobenzoyl morpholine suggests several advantageous properties for its application in drug discovery.

| Property | Anticipated Characteristic | Rationale |

| Metabolic Stability | Enhanced | The presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[5][6][7] |

| Lipophilicity | Modulated | Fluorine substitution can increase lipophilicity, which can improve membrane permeability and cell uptake.[5][7][8] |

| Binding Affinity | Potentially Increased | The strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[6] |

| Solubility | Improved | The morpholine ring is a well-known "privileged" scaffold in medicinal chemistry, often incorporated to improve aqueous solubility and overall pharmacokinetic properties.[9][10][11][12] |

| Blood-Brain Barrier Permeability | Potentially Enhanced | The physicochemical properties of morpholine, including its pKa and flexible conformation, can contribute to improved permeability across the blood-brain barrier, making it a valuable scaffold for CNS-targeting drugs.[11][12] |

Potential Applications in Drug Discovery

The structural motifs within 2,6-Difluoro-3-nitrobenzoyl morpholine suggest its potential as a scaffold for the development of novel therapeutics in several areas:

-

Oncology: The fluoronitrobenzoyl moiety is found in various kinase inhibitors and other anticancer agents.[13] The morpholine ring is also present in numerous anticancer drugs, where it can contribute to improved efficacy and pharmacokinetics.[14]

-

Central Nervous System (CNS) Disorders: The morpholine scaffold is frequently employed in the design of CNS-active compounds due to its ability to enhance blood-brain barrier penetration.[11][12]

-

Infectious Diseases: Both fluorinated compounds and morpholine derivatives have been explored for their potential as antibacterial, antifungal, and antiviral agents.[14]

Logical Relationship of Structural Features to Therapeutic Potential:

Caption: Relationship between structure, properties, and applications.

Safety and Handling

A thorough understanding of the hazards associated with the starting materials is essential for the safe synthesis and handling of 2,6-Difluoro-3-nitrobenzoyl morpholine.

Hazard Profile of Precursors

-

2,6-Difluoro-3-nitrobenzoic Acid:

-

Thionyl Chloride:

-

Highly corrosive and toxic.

-

Reacts violently with water.

-

Causes severe skin burns and eye damage.

-

-

Morpholine:

Recommended Safety Precautions

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.

-

Work in a well-ventilated fume hood.

-

-

Handling:

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][21]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[15]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[21]

-

Conclusion

2,6-Difluoro-3-nitrobenzoyl morpholine represents a promising molecular scaffold for the development of novel therapeutic agents. Its synthesis, while requiring careful handling of hazardous materials, is achievable through standard organic chemistry techniques. The combination of the metabolically robust fluoronitrobenzoyl moiety and the pharmacokinetically favorable morpholine ring makes this compound a compelling candidate for further investigation in various drug discovery programs. This guide provides the foundational knowledge for researchers to safely synthesize, handle, and explore the potential of this intriguing molecule.

References

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Penta s.r.o. (2025).

-

PubChemLite. (n.d.). 2,6-difluoro-3-nitrobenzoic acid (C7H3F2NO4). Retrieved from [Link]

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- TCI EUROPE N.V. (2025). Safety Data Sheet: 2,6-Difluoro-3-nitrobenzoic Acid.

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine-2,2,3,3,5,5,6,6-d8. National Center for Biotechnology Information. Retrieved from [Link]

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.

- Thames River Chemical Corp. (2020).

- Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 576-595.

- Martinez, C. D., et al. (2021).

- Carl Roth GmbH + Co. KG. (n.d.).

- Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- Chemos GmbH & Co. KG. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Academia.edu. (n.d.). New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum.

- Chemical Label. (n.d.). 2,6-Difluoro-3-nitrobenzoic Acid.

- Fisher Scientific. (n.d.). Amide Synthesis.

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link]

- ChemicalBook. (2025). 2,6-DIFLUORO-3-NITROBENZOIC ACID.

- BOC Sciences. (2024).

- Sigma-Aldrich. (2025).

- Master Organic Chemistry. (2018).

- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(15), 3639-3648.

- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29456-29485.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8397.

- Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4744.

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry.

Sources

- 1. Amide Synthesis [fishersci.se]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. (PDF) New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum [academia.edu]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,6-DIFLUORO-3-NITROBENZOIC ACID | 83141-10-0 [chemicalbook.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemical-label.com [chemical-label.com]

- 17. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. trc-corp.com [trc-corp.com]

- 20. chemos.de [chemos.de]

- 21. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-nitrobenzamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-difluoro-3-nitrobenzamide scaffold is a key pharmacophore in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of antibacterial and anticancer agents. The strategic placement of fluorine atoms and a nitro group on the benzamide core profoundly influences the molecule's electronic properties, membrane permeability, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the critical physicochemical properties of 2,6-difluoro-3-nitrobenzamides, offering insights into their synthesis, and the interplay between their structural features and biological activity. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their drug discovery and development endeavors.

Introduction

The benzamide functional group is a prevalent feature in a wide array of pharmaceuticals. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability and binding affinity.[1] The 2,6-difluoro substitution pattern, in particular, has been shown to be advantageous in various biologically active compounds.[2] When combined with a nitro group, these substitutions create a unique electronic and steric environment that can be exploited for targeted drug design. Nitroaromatic compounds are known to play a crucial role as active substances in a variety of medicines.[3] This guide will delve into the essential physicochemical characteristics of 2,6-difluoro-3-nitrobenzamides, providing a foundational understanding for their application in drug discovery.

Synthesis and Characterization

The synthesis of 2,6-difluoro-3-nitrobenzamides typically starts from commercially available precursors such as 2,6-difluoro-3-nitrobenzoic acid or 2,6-difluoro-3-nitrobenzonitrile.

A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with an appropriate amine. Alternatively, direct coupling methods using peptide coupling reagents can be employed. The hydrolysis of the corresponding nitrile is another viable pathway.

Caption: General synthetic workflows for 2,6-difluoro-3-nitrobenzamides.

Characterization of the final products is crucial and is typically achieved through a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-H stretches, and the nitro N-O stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess purity.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant descriptor.[4]

The calculated LogP (XLogP3) for the parent 2,6-difluoro-3-nitrobenzoic acid is 1.5.[5] For N-substituted derivatives, this value will change depending on the nature of the substituent. For instance, the calculated LogP for N-cyclopentyl-2,6-difluoro-3-nitrobenzamide is 2.5.[6] Generally, a LogP in the range of 1-3 is considered optimal for oral bioavailability.[7]

Table 1: Calculated Physicochemical Properties of 2,6-Difluoro-3-nitrobenzamide and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 2,6-Difluoro-3-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.10 | 1.5[5] |

| 2,6-Difluoro-3-nitrobenzonitrile | C₇H₂F₂N₂O₂ | 184.10 | 1.7[8] |

| N-cyclopentyl-2,6-difluoro-3-nitrobenzamide | C₁₂H₁₂F₂N₂O₃ | 270.23 | 2.5[6] |

| 2,6-Difluoro-3-nitrobenzaldehyde | C₇H₃F₂NO₃ | 187.10 | N/A |

Solubility

Aqueous solubility is a key factor for drug absorption. The parent compound, 3-nitrobenzamide, is reported to be insoluble in water.[9][10] The introduction of two fluorine atoms in the 2 and 6 positions is expected to further decrease aqueous solubility due to the hydrophobic nature of fluorine. However, the amide and nitro groups can participate in hydrogen bonding, which may partially offset this effect. The solubility of 2,6-difluorobenzamide in ethanol is reported as 5%, indicating better solubility in polar organic solvents.[11] For derivatives, the solubility will be highly dependent on the nature of the substituent on the amide nitrogen.

Melting Point

The melting point is an indicator of the purity and stability of a crystalline solid. The melting point of 2,6-difluoro-3-nitrobenzonitrile is reported to be in the range of 51-54 °C.[12] For the related 3-nitrobenzamide, the melting point is 140-143 °C.[9][13] The melting point of a specific 2,6-difluoro-3-nitrobenzamide derivative will depend on its crystal lattice energy, which is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions.

Acidity and Basicity (pKa)

The pKa value(s) of a compound determine its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. The amide proton of a benzamide is weakly acidic, with a pKa typically around 17. The nitro group is electron-withdrawing and can slightly increase the acidity of the amide proton. The carboxylic acid precursor, 2,6-difluoro-3-nitrobenzoic acid, will have a pKa in the typical range for benzoic acids (around 4-5). The predicted pKa for 3-nitrobenzamide is approximately 14.86.[9]

Structure-Activity Relationships (SAR)

The 2,6-difluoro-3-nitrobenzamide core has been explored in various medicinal chemistry programs. For instance, compounds with a 2,6-difluorobenzamide moiety have been investigated as antibacterial agents targeting the FtsZ protein.[14] Nitrobenzamide derivatives have also shown promise as antitubercular agents, potentially targeting the decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1).[15][16]

The interplay of the substituents on the benzamide core is critical for biological activity. The 2,6-difluoro substitution can lock the conformation of the molecule and enhance binding to the target protein. The 3-nitro group, being a strong electron-withdrawing group, can participate in crucial electronic interactions within the binding pocket and also influences the overall electronic properties of the molecule. The substituent on the amide nitrogen provides a vector for modifying the compound's physicochemical properties and exploring further interactions with the target.

Caption: Interplay of physicochemical properties and biological activity.

Experimental Protocols

Determination of LogP (Shake-Flask Method)

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare octan-1-ol saturated with water and water saturated with octan-1-ol.

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated octan-1-ol and water in a centrifuge tube.

-

Equilibration: Shake the tube vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for partitioning equilibrium.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

In Vitro Metabolic Stability Assay

-

Preparation of Microsomes: Prepare human liver microsomes (HLMs) in a phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the test compound (at a final concentration of, for example, 1 µM), and HLMs (e.g., 0.5 mg/mL protein) in the phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve gives the rate constant of depletion (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Conclusion

2,6-Difluoro-3-nitrobenzamides represent a promising class of compounds with significant potential in drug discovery. Their unique combination of fluorine and nitro substituents on the benzamide core gives rise to a distinct set of physicochemical properties that can be fine-tuned to optimize their ADME profiles and biological activity. A thorough understanding and characterization of these properties are essential for the rational design and development of novel therapeutics based on this versatile scaffold.

References

- ChemicalBook. (n.d.). 2,6-DIFLUORO-3-NITRO-N-PHENYLBENZAMIDE CAS#: -.

- PubChem. (n.d.). N-cyclopentyl-2,6-difluoro-3-nitrobenzamide.

- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

- PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile.

- PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid.

- Thermo Fisher Scientific. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile, 98%.

- MDPI. (2020). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus.

- ScienceDirect. (2019). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.

- ResearchGate. (n.d.). Calculated logP values for investigated compounds.

- BLD Pharm. (n.d.). 2,6-Difluoro-3-nitrobenzaldehyde.

- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.

- IAPC Journals. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric.

- PubMed Central. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.

- Organic Syntheses. (n.d.). Procedure.

- ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values....

- Sigma-Aldrich. (n.d.). 2,6-Difluorobenzamide 97 18063-03-1.

- PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzaldehyde.

- PubChem. (n.d.). 2,6-Difluoro-3-methoxybenzamide.

- ChemicalBook. (n.d.). 3-NITROBENZAMIDE | 645-09-0.

- Guidechem. (n.d.). 3-NITROBENZAMIDE 645-09-0 wiki.

- Sigma-Aldrich. (n.d.). 2,6-Difluoro-3-nitrobenzaldehyde | 606966-11-4.

- ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of....

- PubMed Central. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.

- NIST. (n.d.). 2,6-Difluorobenzamide.

- Solubility of Things. (n.d.). 3-Nitrobenzamide.

- MDPI. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

- PubMed. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.

- SynQuest Labs. (n.d.). 2,6-Difluoro-3-methylbenzamide.

- PubMed. (2010). Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis.

- Fisher Scientific. (n.d.). 3-Nitrobenzamide.

- MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- PubMed Central. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis.

- PubMed. (1987). Metabolism of nitroaromatic compounds.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- MDPI. (2022). In Vitro Metabolism of Doping Agents (Stanozolol, LGD-4033, Anastrozole, GW1516, Trimetazidine) by Human Seminal Vesicle and Liver Fractions.

- BenchChem. (n.d.). In Vitro Metabolism of Prothipendyl Hydrochloride Using Liver Microsomes: A Technical Guide.

- PubMed. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America.

- PubMed. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes.

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-cyclopentyl-2,6-difluoro-3-nitrobenzamide | C12H12F2N2O3 | CID 79772703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pub.iapchem.org [pub.iapchem.org]

- 8. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. 2,6-Difluorobenzamide 97 18063-03-1 [sigmaaldrich.com]

- 12. 2,6-Difluoro-3-nitrobenzonitrile, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 13. fishersci.com [fishersci.com]

- 14. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 16. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Reduction of (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone

Abstract

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and fine chemicals.[1] This application note provides a detailed guide for the chemoselective reduction of the nitro group in (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone to yield (3-Amino-2,6-difluorophenyl)(morpholino)methanone. The presence of multiple sensitive functional groups—two aryl fluorides and an amide—necessitates a careful selection of reduction methodology to avoid undesired side reactions such as hydrodehalogenation or amide cleavage.[2] We present and compare two robust protocols: a classical Béchamp-type reduction using iron in a neutral medium and a catalytic hydrogenation approach optimized for selectivity. This guide explains the rationale behind procedural steps, offers detailed experimental protocols, and includes troubleshooting advice for researchers in synthetic chemistry and drug development.

Introduction and Strategic Considerations

Aromatic amines are crucial building blocks in medicinal chemistry.[3] The target starting material, this compound, possesses a sterically hindered nitro group ortho to a fluorine atom and meta to another, in addition to a stable morpholino-amide functionality. The primary challenge in this transformation is the selective reduction of the nitro group without affecting the C-F bonds.[4]

Key Challenges:

-

Hydrodehalogenation: Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), is highly efficient for nitro reductions but is also notorious for causing the hydrogenolysis of aryl halides.[5][6] This side reaction is often enhanced by the presence of the newly formed electron-donating amino group.[6]

-

Reaction Conditions: The chosen method must be mild enough to preserve the amide bond, although amides are generally robust to the conditions discussed herein.

This note will focus on methods that prioritize chemoselectivity, offering a high-yield pathway to the desired aniline.

Mechanistic Pathways of Nitro Group Reduction

The reduction of a nitro group is a six-electron process that can proceed through different pathways. Understanding these pathways is key to selecting the appropriate conditions. The process generally involves intermediates like nitroso and hydroxylamine species.[7]

Caption: General mechanistic pathway for nitro group reduction.

Two primary methodologies are considered for the target transformation, each leveraging a different approach to achieve selectivity.

-

Metal-Mediated Reduction (Fe/NH₄Cl): This classical method uses an easily oxidized metal in a neutral or slightly acidic medium.[8] It proceeds via a series of single-electron transfers from the metal surface to the nitro group.[8] This method is renowned for its excellent functional group tolerance, particularly for halogens, making it a highly reliable choice.[5]

-

Catalytic Hydrogenation: This method employs a heterogeneous catalyst (e.g., Raney Nickel, Platinum) and a hydrogen source. While powerful, standard conditions (e.g., H₂, Pd/C) often lack selectivity.[5] To avoid dehalogenation, alternatives like Raney Nickel or sulfided platinum catalysts are preferred, as they are less prone to cleaving C-X bonds.[4][5]

Recommended Protocols & Methodologies

The following protocols have been designed to provide reliable and high-yielding routes to the target aniline. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Béchamp-type Reduction with Iron and Ammonium Chloride

This is the preferred method due to its high chemoselectivity, cost-effectiveness, and operational simplicity. The use of ammonium chloride provides a mildly acidic medium that facilitates the reaction while avoiding the handling of corrosive acids.[9][10]

Sources

- 1. Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: Morpholine Addition to 2,6-Difluoro-3-nitrobenzoyl Chloride

Abstract

This document provides a detailed technical guide for the reaction of morpholine with 2,6-difluoro-3-nitrobenzoyl chloride. This reaction is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of complex intermediates. The protocol outlines two key transformations: the initial high-yield amidation to form (2,6-difluoro-3-nitrophenyl)(morpholino)methanone, followed by a subsequent intramolecular nucleophilic aromatic substitution (SNAr) to yield a tricyclic benzoxazine derivative. We will explore the mechanistic underpinnings, critical reaction parameters, and step-by-step protocols for both stages, supported by field-proven insights and authoritative references.

Introduction and Scientific Context

The coupling of morpholine, a prevalent scaffold in bioactive molecules, with highly functionalized aromatic systems is a cornerstone of modern synthetic chemistry.[1][2] The substrate, 2,6-difluoro-3-nitrobenzoyl chloride, presents a dual-reactive profile. It contains a highly reactive acyl chloride for amidation and an electron-deficient aromatic ring primed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, positioned ortho and para to the two fluorine atoms, significantly activates the ring towards nucleophilic attack.[3][4][5]

This dual reactivity allows for a sequential reaction pathway. The first reaction is a rapid and efficient nucleophilic acyl substitution at the benzoyl chloride, which is kinetically favored over the SNAr reaction.[6] The resulting amide intermediate can then undergo a subsequent intramolecular SNAr reaction under different conditions to form a complex heterocyclic system. This guide will detail the conditions to selectively achieve both the initial amide product and the subsequent cyclized product.

Mechanistic Rationale

2.1 Part I: Nucleophilic Acyl Substitution (Amidation)

The initial reaction between morpholine and 2,6-difluoro-3-nitrobenzoyl chloride is a classic nucleophilic acyl substitution. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to form the stable amide product.[6] A non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7][8]

2.2 Part II: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

Following the formation of the amide, the molecule contains a nucleophilic nitrogen (from the morpholine ring) and an activated aromatic ring. While the amide nitrogen is significantly less nucleophilic due to resonance delocalization, the oxygen of the morpholine ring can act as an intramolecular nucleophile. More commonly, under basic conditions, the amide can be deprotonated to form an amidate, or the reaction can be promoted to favor substitution by the morpholine nitrogen of a second molecule in an intermolecular fashion. However, the primary focus here is the intramolecular potential. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][9] The strong electron-withdrawing effect of the nitro group is essential for stabilizing this intermediate.[4] Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring.[3][10]

Data Summary: Reaction Parameters

The following table summarizes the recommended conditions for the sequential reactions. These parameters are derived from established principles of nucleophilic acyl substitution and SNAr reactions on activated substrates.[11][12][13]

| Parameter | Part I: Amidation | Part II: Intramolecular SNAr | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Part I: Aprotic, non-polar to moderately polar solvents are ideal for acyl chloride reactions. Part II: Polar aprotic solvents are required to facilitate the SNAr reaction by stabilizing the charged Meisenheimer complex.[12][13] |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Part I: A tertiary amine base is used to scavenge HCl without competing as a nucleophile.[7] Part II: A stronger base is needed to promote the cyclization or intermolecular substitution. |

| Temperature | 0 °C to Room Temperature | 80 °C to 120 °C | Part I: The reaction is highly exothermic and proceeds rapidly at low temperatures. Part II: Thermal energy is required to overcome the activation barrier for the SNAr reaction. |

| Stoichiometry | Morpholine (1.1 equiv), Base (1.2 equiv) | Base (2-3 equiv) | Part I: A slight excess of the amine and base ensures complete consumption of the acyl chloride. Part II: A larger excess of base is used to drive the cyclization to completion. |

| Reaction Time | 1-3 hours | 12-24 hours | Part I: Rapid reaction. Part II: Slower reaction requiring extended heating. |

Experimental Workflow and Protocols

The overall experimental workflow is designed as a two-step process, with the option for isolation of the intermediate amide or proceeding directly to the cyclization step.

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. jocpr.com [jocpr.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SNAr (Cl) - Common Conditions [commonorganicchemistry.com]

- 12. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in 2,6-difluoro-3-nitrobenzamide Reduction

Welcome to the Technical Support Center for the reduction of 2,6-difluoro-3-nitrobenzamide to its corresponding amine, 3-amino-2,6-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic step. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal conversion and yield.

Introduction: The Chemistry at Play

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, often pivotal in the preparation of pharmaceutical intermediates. The reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂), a six-electron reduction. While seemingly straightforward, this process can be fraught with challenges, including incomplete conversion, formation of side products, and difficulties in product isolation.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring of 2,6-difluoro-3-nitrobenzamide can influence the reactivity of the nitro group, making troubleshooting specific to this substrate essential. This guide will explore the nuances of this reaction, focusing on common pitfalls and their solutions.

Troubleshooting Guide: Addressing Low Conversion

Low conversion is one of the most frequent issues encountered in the reduction of 2,6-difluoro-3-nitrobenzamide. This section provides a systematic approach to diagnosing and resolving this problem.

Issue 1: Incomplete Reaction Monitored by TLC/LC-MS

You've set up your reaction, stirred for the prescribed time, but analysis of the reaction mixture shows a significant amount of starting material remaining.

Potential Causes & Solutions

| Potential Cause | Explanation & Troubleshooting Steps |

| Poor Reagent/Catalyst Activity | For Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): The quality and activity of your metal are crucial. Ensure you are using a fresh, finely powdered metal to maximize surface area.[1] For tin(II) chloride, using the dihydrate (SnCl₂·2H₂O) is common, and a significant excess (typically 3-5 equivalents) is often necessary to drive the reaction to completion.[1][2] For Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can deactivate over time due to improper storage or poisoning. Use a fresh batch of catalyst from a reputable supplier.[1] If you suspect catalyst deactivation, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). |

| Insufficient Stoichiometry of Reducing Agent | The reduction of a nitro group is a six-electron process, requiring a substantial amount of reducing agent. Ensure you have calculated the stoichiometry correctly. For metal-based reductions, it's common practice to use a molar excess of the metal and acid.[3] |

| Poor Solubility of Starting Material | 2,6-difluoro-3-nitrobenzamide may have limited solubility in certain solvents, hindering the reaction rate.[1] If you observe poor solubility, consider using a co-solvent system. For catalytic hydrogenations, protic co-solvents like ethanol or acetic acid can be beneficial.[1][4] For metal/acid reductions, solvents like ethanol or ethyl acetate are commonly employed.[1] |

| Inadequate Reaction Temperature | While many nitro reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] If your reaction is sluggish at ambient temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C). However, be aware that excessive heat can sometimes lead to the formation of side products.[1] |

| Insufficient Hydrogen Pressure (for Catalytic Hydrogenation) | For particularly stubborn reductions, atmospheric pressure of hydrogen may not be sufficient. If you have the appropriate equipment, increasing the hydrogen pressure can significantly improve the reaction rate and conversion.[1][4] |

Issue 2: Formation of Unidentified Side Products

Your TLC or LC-MS analysis shows the consumption of starting material, but the desired product is not the major component. Instead, you observe several other spots or peaks.

Potential Causes & Solutions

The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction stalls at one of these intermediate stages, it can lead to the formation of side products like azoxy or azo compounds.[5]

| Potential Cause | Explanation & Troubleshooting Steps |

| Incomplete Reduction to the Amine | The formation of intermediates like hydroxylamines can be a sign that the reducing agent is not potent enough or is used in insufficient quantity.[5] Increasing the equivalents of the reducing agent or switching to a more powerful reducing system can help drive the reaction to the desired amine. |

| Reaction Temperature Too High | Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives.[1] Ensure proper temperature control, especially during the initial stages of the reaction. Adding the reducing agent portion-wise can help manage the exotherm. |

| Side Reactions with Other Functional Groups | While the amide group in 2,6-difluoro-3-nitrobenzamide is generally stable under many nitro reduction conditions, highly reactive reducing agents could potentially affect it. However, common methods like catalytic hydrogenation (Pd/C) or metal/acid reductions (SnCl₂, Fe/HCl) are generally chemoselective for the nitro group.[6][7] |

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting low conversion in your reduction reaction.

Caption: A step-by-step workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reduction of 2,6-difluoro-3-nitrobenzamide?

A1: The "best" reducing agent depends on the scale of your reaction, available equipment, and the presence of other functional groups.

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often a clean and efficient method, especially for larger-scale reactions.[7] It avoids the use of stoichiometric metal salts, which can sometimes complicate work-up. However, care must be taken to avoid dehalogenation, although this is less common with fluoro substituents compared to chloro or bromo.[2]

-

Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): These are classic and reliable methods that are highly chemoselective for the nitro group and are often used in laboratory settings.[3][8] The work-up can sometimes be challenging due to the formation of metal salts.[9]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to give good separation between the starting material and the more polar amine product. Staining with a UV lamp and/or a potassium permanganate dip can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.[10][11]

Q3: My work-up with SnCl₂ is messy, with a lot of tin salt precipitation. How can I improve this?

A3: The precipitation of tin salts during basification is a common issue.[9] After the reaction is complete, the mixture is typically cooled, and the solvent is removed. The residue is then taken up in an organic solvent like ethyl acetate, and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is carefully added to neutralize the acid and precipitate the tin salts.[1] Filtering the resulting suspension through a pad of Celite® can help remove these solids.[1] In some cases, adjusting the pH to be strongly basic (pH > 12) can help dissolve some of the tin hydroxides, but this may not always be practical or desirable for the product's stability.[9]

Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?

A4: Sodium borohydride alone is generally not effective for the reduction of aromatic nitro groups. However, it can be used in combination with certain catalysts, such as copper salts, to achieve this transformation.[4] For a more straightforward and reliable reduction of 2,6-difluoro-3-nitrobenzamide, catalytic hydrogenation or metal/acid systems are more commonly employed.

Experimental Protocols

Protocol 1: Reduction of 2,6-difluoro-3-nitrobenzamide using SnCl₂·2H₂O

This protocol is a standard laboratory procedure for the reduction of aromatic nitro compounds.

Materials:

-

2,6-difluoro-3-nitrobenzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Celite®

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,6-difluoro-3-nitrobenzamide (1.0 eq).

-

Add ethanol or ethyl acetate as the solvent.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).[1]

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution until the solution is basic (pH ~8).

-

Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.[1]

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-2,6-difluorobenzamide.

Protocol 2: Catalytic Hydrogenation using Pd/C

This protocol is suitable for clean reduction without stoichiometric metal waste.

Materials:

-

2,6-difluoro-3-nitrobenzamide

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

To a round-bottom flask, add 2,6-difluoro-3-nitrobenzamide (1.0 eq) and the solvent (EtOH or MeOH).

-

Carefully add Pd/C (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.[3]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep the filter cake wet with solvent.[3]

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2,6-difluorobenzamide.

Reaction Pathway and Intermediates

The reduction of a nitro group to an amine is a stepwise process. Understanding this pathway can help in diagnosing the formation of side products.

Caption: Generalized pathway for nitro group reduction and potential side products.

By carefully considering the factors outlined in this guide, researchers can effectively troubleshoot and optimize the reduction of 2,6-difluoro-3-nitrobenzamide, leading to improved conversion, higher yields, and a more efficient synthetic process.

References

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

-

McCallum, J. (2020). Aromatic side chain reactions and reduction. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

-

College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Chemical and Physical Information: Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

Stephen, H., & de Kiewiet, T. E. (1931). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. Retrieved from [Link]

-

Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]

-

Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

-

University of Peradeniya. (2023). Tests for Organic nitro groups - Reduction to NHOH. YouTube. Retrieved from [Link]

-

Schlemitz, S., & Pfannhauser, W. (1996). Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. Food Additives and Contaminants, 13(8), 969–977. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to the 19F NMR Landscape of 2,6-Difluoro-3-Nitro Substituted Benzamides

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for modulating physicochemical and pharmacological properties. The 2,6-difluoro-3-nitrobenzamide core, in particular, presents a fascinating scaffold where the interplay of electron-withdrawing groups and the amide functionality creates a unique electronic environment. Understanding the subtle shifts in the 19F Nuclear Magnetic Resonance (NMR) spectra of these compounds is paramount for structural elucidation, reaction monitoring, and probing intermolecular interactions. This guide provides an in-depth analysis of the 19F NMR chemical shifts of 2,6-difluoro-3-nitro substituted benzamides, offering a comparative framework grounded in experimental data and theoretical principles.

The Foundational Principles: Why 19F NMR is a Powerful Tool

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, affording it a sensitivity that is approximately 83% of that of ¹H.[1][2] This inherent sensitivity, coupled with the typically low biological background of fluorine, makes ¹⁹F NMR an exceptionally powerful tool in pharmaceutical and chemical research.[3] The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, with a chemical shift range spanning over 800 ppm, which is significantly wider than that of protons.[4] This large dispersion minimizes signal overlap and allows for the precise observation of subtle electronic changes within a molecule.[1]

The chemical shift in ¹⁹F NMR is primarily governed by:

-

Electronic Effects: Electron-donating groups increase the electron density around the fluorine nucleus, causing an upfield shift (to more negative ppm values), a phenomenon known as shielding. Conversely, electron-withdrawing groups decrease the electron density, leading to a downfield shift (to more positive ppm values), referred to as deshielding.[5]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the fluorine atoms, leading to shifts in their resonance frequencies.

-

Through-Space Interactions: In ortho-substituted systems, interactions between adjacent functional groups and the fluorine atoms can occur through space, independent of the bonding network. These interactions can significantly impact the ¹⁹F chemical shifts.

Deciphering the Spectra: 2,6-Difluoro-3-Nitrobenzamides

The 2,6-difluoro-3-nitrobenzamide scaffold contains two fluorine atoms ortho to a benzamide group and one of them is also ortho to a strongly electron-withdrawing nitro group. This substitution pattern leads to a complex interplay of electronic and steric effects that are reflected in their ¹⁹F NMR spectra.

The Parent Scaffold: 2,6-Difluoro-3-nitro-N-phenylbenzamide

The compound 2,6-difluoro-3-nitro-N-phenylbenzamide serves as a foundational example. This molecule is a valuable synthetic intermediate, with its diverse functional groups offering multiple sites for chemical modification.[6] The electronic properties of the two fluorine atoms are distinct due to their proximity to different substituents. The fluorine at the C2 position is flanked by the amide group and another fluorine, while the fluorine at the C6 position is adjacent to the nitro group and a fluorine.

dot

Caption: Structure of 2,6-difluoro-3-nitro-N-phenylbenzamide.

Comparative Analysis: The Impact of Substituents

Effect of the 3-Substituent

The nature of the substituent at the 3-position, adjacent to one of the fluorine atoms, will have a profound impact on its chemical shift.

| 3-Substituent (X) | Expected Effect on F-2 Chemical Shift | Expected Effect on F-6 Chemical Shift | Rationale |

| -NO₂ | Significant Downfield Shift | Moderate Downfield Shift | The nitro group is a very strong electron-withdrawing group through both resonance and inductive effects, significantly deshielding the adjacent F-2. The effect on the more distant F-6 is less pronounced but still deshielding. |

| -H | Reference | Reference | The unsubstituted 2,6-difluorobenzamide provides a baseline for comparison. |

| -NH₂ | Significant Upfield Shift | Moderate Upfield Shift | The amino group is a strong electron-donating group through resonance, leading to increased shielding of both fluorine atoms, with a more pronounced effect on the adjacent F-2. |

| -OCH₃ | Upfield Shift | Slight Upfield Shift | The methoxy group is an electron-donating group, causing shielding of the fluorine nuclei. |

| -Cl | Downfield Shift | Slight Downfield Shift | The chloro group is inductively electron-withdrawing but can have a weak resonance-donating effect. The net effect is typically a deshielding of the fluorine atoms. |

Note: The expected shifts are relative to the unsubstituted 2,6-difluorobenzamide.

Effect of the N-Substituent on the Amide

The electronic nature of the substituent on the amide nitrogen can also influence the ¹⁹F NMR chemical shifts of the 2,6-difluorophenyl ring, albeit to a lesser extent than the direct substituent at the 3-position. The amide group's ability to donate or withdraw electron density from the aromatic ring can be modulated by the N-substituent.

| N-Substituent (R) | Expected Effect on F-2 and F-6 Chemical Shifts | Rationale |

| -H | Reference | The primary amide provides a baseline. |

| -Alkyl (e.g., -CH₃, -Et) | Slight Upfield Shift | Alkyl groups are weakly electron-donating, which may slightly increase the electron-donating character of the amide nitrogen, leading to minor shielding of the fluorine atoms. |

| -Aryl (e.g., -Ph) | Variable | The effect of an aryl substituent can be complex. An unsubstituted phenyl group may have a minor effect. However, electron-withdrawing or -donating substituents on the N-aryl ring can subtly influence the electron density of the 2,6-difluorophenyl ring. For example, an N-(4-nitrophenyl) group would be expected to cause a slight downfield shift compared to an N-phenyl group. |

| -Acyl (e.g., -C(O)CH₃) | Downfield Shift | An acyl group would make the amide nitrogen less electron-donating, effectively increasing the electron-withdrawing nature of the benzamide group and causing a deshielding of the fluorine atoms. |

Experimental Protocol: Acquiring High-Quality 19F NMR Data

Obtaining reliable and reproducible ¹⁹F NMR data is crucial for accurate structural analysis and comparison. The following is a generalized protocol for the acquisition of ¹⁹F NMR spectra of 2,6-difluoro-3-nitro substituted benzamides.

dot

Caption: A generalized workflow for acquiring 19F NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 2,6-difluoro-3-nitro substituted benzamide.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the ¹⁹F probehead to the correct frequency to ensure optimal sensitivity and pulse shapes.

-

-

Acquisition of 1D ¹⁹F Spectrum:

-

Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (a range of -100 to -180 ppm is a reasonable starting point for fluorobenzenes).[7]

-

Use a calibrated 90° pulse.

-

Set an appropriate relaxation delay (D1) of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (5 x T₁) is necessary.[1]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

It is advisable to acquire spectra both with and without ¹H decoupling. The decoupled spectrum will show singlets (or doublets if coupled to another fluorine), simplifying chemical shift determination. The coupled spectrum will provide information on ¹H-¹⁹F coupling constants.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure accurate integration.

-

-

Spectral Analysis:

-

Reference the chemical shifts. While CFCl₃ is the standard reference (0 ppm), it is often more practical to use an external or internal secondary reference standard.[8]

-

Integrate the signals to determine the relative number of fluorine atoms.

-

Measure the chemical shift (δ) for each fluorine resonance in ppm.

-

If a coupled spectrum was acquired, measure the relevant ¹H-¹⁹F coupling constants (J-values) in Hertz (Hz).

-

Conclusion